

meso-hydrobenzoin chemical formula and molecular weight

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Compound of Interest

Compound Name: *meso-Hydrobenzoin*

Cat. No.: *B1201251*

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An In-depth Technical Guide to meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **meso-hydrobenzoin**, a vicinal diol with significant applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, and the stereochemical basis for its formation.

Core Data Presentation

The following table summarizes the key quantitative data for **meso-hydrobenzoin**.

Property	Value	Citations
Chemical Formula	C ₁₄ H ₁₄ O ₂	[1][2][3][4]
Molecular Weight	214.26 g/mol	[1][2][3][4]
Appearance	White crystalline powder	[5][6]
Melting Point	137-139 °C	[1][7]
Solubility	Soluble in hot alcohol and chloroform.[7][8] Partly miscible in water.	[5][7][8]
IUPAC Name	(1R,2S)-1,2-diphenylethane-1,2-diol	[3]
CAS Number	579-43-1	[1][3][4]

Experimental Protocols: Synthesis of meso-Hydrobenzoin

A common and efficient method for the synthesis of **meso-hydrobenzoin** is the diastereoselective reduction of benzil using sodium borohydride (NaBH₄).[\[9\]](#)[\[10\]](#) This procedure is widely used in both academic and research laboratories due to its high yield and stereospecificity.[\[9\]](#)

Materials:

- Benzil
- 95% Ethanol
- Sodium borohydride (NaBH₄)
- Water

Procedure:

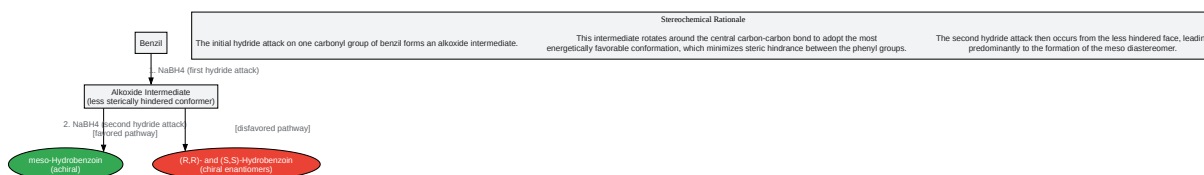
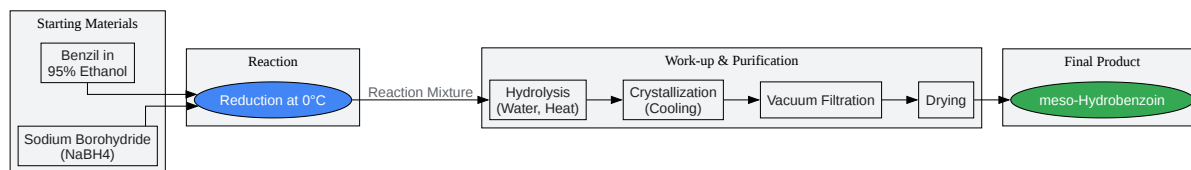
- Dissolution of Benzil: In a suitable flask, dissolve benzil in 95% ethanol. Gentle warming may be required to achieve complete dissolution.[\[10\]](#)
- Reduction with Sodium Borohydride: Cool the benzil solution in an ice bath. Slowly add sodium borohydride to the cooled solution. The yellow color of the benzil solution will fade as the reaction proceeds.[\[10\]](#) The reaction is typically complete within 10-15 minutes.[\[9\]](#)
- Hydrolysis: After the reaction is complete, add water to the reaction mixture and heat it to a boil to hydrolyze the intermediate borate ester.[\[9\]](#)
- Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of **meso-hydrobenzoin**.[\[9\]](#)
- Isolation and Purification: Collect the crystalline product by vacuum filtration. The crystals can be washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[\[11\]](#)

Analytical Validation:

- Melting Point Analysis: The purity of the synthesized **meso-hydrobenzoin** can be assessed by its sharp melting point, which should be in the range of 137-139 °C.[\[1\]](#)[\[7\]](#)
- Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product.
- Infrared (IR) Spectroscopy: The IR spectrum of **meso-hydrobenzoin** will show a characteristic broad absorption band for the hydroxyl (-OH) groups and the absence of the carbonyl (C=O) peak that is present in the starting material, benzil.

Mandatory Visualizations

The following diagrams illustrate key aspects of **meso-hydrobenzoin**'s synthesis and stereochemistry.



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